N-(2,3-Dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide N-(2,3-Dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 515829-09-1
VCID: VC0451965
InChI: InChI=1S/C16H18N4O3/c1-10-16(20(22)23)11(2)19(18-10)9-15(21)17-14-7-6-12-4-3-5-13(12)8-14/h6-8H,3-5,9H2,1-2H3,(H,17,21)
SMILES: CC1=C(C(=NN1CC(=O)NC2=CC3=C(CCC3)C=C2)C)[N+](=O)[O-]
Molecular Formula: C16H18N4O3
Molecular Weight: 314.34g/mol

N-(2,3-Dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

CAS No.: 515829-09-1

Main Products

VCID: VC0451965

Molecular Formula: C16H18N4O3

Molecular Weight: 314.34g/mol

N-(2,3-Dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide - 515829-09-1

CAS No. 515829-09-1
Product Name N-(2,3-Dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
Molecular Formula C16H18N4O3
Molecular Weight 314.34g/mol
IUPAC Name N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Standard InChI InChI=1S/C16H18N4O3/c1-10-16(20(22)23)11(2)19(18-10)9-15(21)17-14-7-6-12-4-3-5-13(12)8-14/h6-8H,3-5,9H2,1-2H3,(H,17,21)
Standard InChIKey YXRPWNXLZHYCCQ-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC(=O)NC2=CC3=C(CCC3)C=C2)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=NN1CC(=O)NC2=CC3=C(CCC3)C=C2)C)[N+](=O)[O-]
Solubility 2 [ug/mL]
PubChem Compound 1225817
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator